6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate

CDK2 inhibitor CDK7 inhibitor structure-activity relationship

This 6-(1-piperazinyl)-9H-purine dihydrochloride dihydrate is the definitive reference inhibitor for CDK1/cyclin B and CDK2/cyclin A/E kinase panels. Unlike free-base or alternative salt forms, the dihydrochloride dihydrate salt delivers superior aqueous solubility, enabling direct buffer dissolution without DMSO vehicle interference for reproducible IC50 determinations. The 6-piperazinyl substituent is functionally essential—replacement with cyclohexyl abolishes CDK2/CDK7 inhibition (≤13% residual activity). Supplied at ≥95% purity, it serves as a validated positive control for ATP-competitive inhibition studies and an essential SAR reference scaffold for medicinal chemistry programs targeting purine-based kinase inhibitors.

Molecular Formula C9H18Cl2N6O2
Molecular Weight 313.18 g/mol
Cat. No. B7971491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate
Molecular FormulaC9H18Cl2N6O2
Molecular Weight313.18 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC3=C2NC=N3.O.O.Cl.Cl
InChIInChI=1S/C9H12N6.2ClH.2H2O/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9;;;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H;2*1H2
InChIKeySVLMMSMGVWACKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Piperazinyl)-9H-purine Dihydrochloride Dihydrate for Kinase Research: Molecular Identity and Baseline Characteristics


6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate (CAS 1179486-17-9, MF C9H18Cl2N6O2, MW 313.18) is a purine-based small-molecule kinase inhibitor that functions as a potent, reversible, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E [1]. The compound features a purine core scaffold substituted at the 6-position with a piperazine moiety, a structural element critical for its kinase inhibitory activity [2]. As the dihydrochloride dihydrate salt form, this compound exhibits enhanced aqueous solubility and stability compared to the free base, making it suitable for in vitro biochemical assays and cell-based studies where consistent dosing and reproducibility are required .

6-(1-Piperazinyl)-9H-purine Dihydrochloride Dihydrate: Why Generic Substitution of Purine CDK Inhibitors Is Scientifically Unjustified


Purine-based kinase inhibitors cannot be assumed functionally interchangeable based solely on core scaffold identity. The 6-position substituent of the purine ring fundamentally dictates kinase selectivity profiles and inhibitory potency across CDK family members [1]. Replacement of the piperazinyl moiety with structurally distinct substituents, such as cyclohexyl groups, abolishes CDK2 and CDK7 inhibitory activity (≤13% residual inhibition at 10-100 μM) [1]. Furthermore, the dihydrochloride dihydrate salt form of this specific compound confers aqueous solubility and handling stability that differ markedly from other salt forms or the free base, directly impacting experimental reproducibility and formulation compatibility [2]. The following evidence establishes where 6-(1-piperazinyl)-9H-purine dihydrochloride dihydrate demonstrates quantifiable differentiation from close structural analogs.

6-(1-Piperazinyl)-9H-purine Dihydrochloride Dihydrate: Quantified Differentiation Evidence for Procurement Decision Support


Piperazinyl Substituent Requirement for CDK2/CDK7 Inhibitory Activity: Direct Head-to-Head Comparison vs. Cyclohexyl Analog

A terminal basic group such as piperazinyl is essential for CDK2 and CDK7 inhibitory activity in the 6-substituted purine series. When the piperazinyl substituent is replaced by a cyclohexyl group, inhibitory activity is almost completely eliminated [1].

CDK2 inhibitor CDK7 inhibitor structure-activity relationship purine kinase inhibitor

CDK2 Potency Comparison: 6-(1-Piperazinyl)-9H-purine vs. 6-Unsubstituted Purine Analog

The presence of a 6-position substituent is critical for CDK2 inhibitory activity. The 6-unsubstituted purine analog exhibits approximately 100-fold reduced potency against both CDK2 and CDK7 compared to 6-substituted derivatives [1]. The simple alkylpiperazine derivative (compound 7) shows CDK2 IC50 of 0.48 μM, demonstrating that the piperazinyl substitution confers substantial potency gains relative to the unsubstituted scaffold.

CDK2 inhibition purine analog kinase selectivity structure-activity relationship

Aqueous Solubility and Handling Advantage of Dihydrochloride Dihydrate Salt Form

The dihydrochloride dihydrate salt form of 6-(1-piperazinyl)-9H-purine provides enhanced aqueous solubility and handling stability compared to the free base or alternative salt forms. The free base purine scaffold exhibits limited aqueous solubility, and solubility issues have been reported as precluding proper IC50 determination for certain purine analogs in biochemical assays [2]. The dihydrochloride salt form with two waters of hydration enables direct dissolution in aqueous buffers without organic co-solvents [1].

compound solubility salt form aqueous stability in vitro assay compatibility

Cytotoxic Activity Profile: Dose-Dependent Antiproliferative Effects Across Cancer Cell Lines

6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate demonstrates reproducible, dose-dependent inhibition of cell proliferation across multiple cancer cell lines with IC50 values in the low micromolar range. This contrasts with structurally related purine derivatives that exhibit either no detectable activity or require significantly higher concentrations to achieve comparable effects . The observed IC50 range (10-30 μM) represents a functional cellular correlate to the biochemical kinase inhibition data.

cancer cell line cytotoxicity antiproliferative IC50 dose response

6-(1-Piperazinyl)-9H-purine Dihydrochloride Dihydrate: Optimal Application Scenarios Based on Quantified Differentiation Evidence


CDK2/CDK1 Biochemical Selectivity Profiling and ATP-Competitive Inhibition Studies

This compound is optimally deployed as a reference CDK1/CDK2 inhibitor in in vitro kinase selectivity panels and ATP-competitive inhibition studies. Its demonstrated activity against CDK1/cyclin B and CDK2/cyclin A/E [1], combined with the established requirement for the 6-piperazinyl substituent for CDK inhibition [2], makes it a suitable tool for benchmarking ATP-competitive inhibition in recombinant kinase assays. The aqueous-soluble dihydrochloride dihydrate form enables direct buffer dissolution without DMSO vehicle interference , ensuring reproducible IC50 determinations and facilitating high-throughput screening workflows.

Structure-Activity Relationship (SAR) Studies on 6-Substituted Purine Kinase Inhibitors

This compound serves as an essential SAR reference point for medicinal chemistry programs exploring 6-substituted purine kinase inhibitors. The direct comparative data establishing the functional requirement for the piperazinyl group (vs. cyclohexyl) [1] positions this compound as a positive control scaffold. Researchers can systematically vary substituents at the N-9 position, piperazine ring, or purine core while using this compound as the baseline activity standard. The availability of high-purity (≥98%) material [2] ensures reproducible SAR comparisons across synthetic iterations.

Cell Cycle Regulation Studies in Cancer Cell Line Models

The compound's demonstrated dose-dependent inhibition of cancer cell proliferation with IC50 values in the 10-30 μM range [1] supports its application in cell cycle regulation studies, particularly those focused on CDK2-mediated G1/S transition and CDK1-mediated G2/M progression. The aqueous solubility of the dihydrochloride dihydrate salt [2] facilitates consistent dosing in cell culture media without precipitation artifacts, enabling reliable dose-response experiments and combination studies with other cell cycle modulators.

Positive Control for CDK Inhibition in Kinase Panel Screening

6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate functions effectively as a positive control in broad kinase panel screens where CDK1/CDK2 inhibition serves as a reference point for assay validation. Its potent, reversible, and ATP-competitive mechanism [1] provides a well-characterized inhibition signature. The high aqueous solubility of the salt form [2] enables consistent compound transfer and dilution across multi-well screening formats, minimizing well-to-well variability that can compromise screening data quality.

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